ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
Overview
Description
Ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzyl, cyano, and trifluoromethyl groups
Mechanism of Action
Mode of Action
It’s known that the compound is involved in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryl compounds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate typically involves multiple steps, starting with the preparation of the pyridine ring One common method involves the reaction of 2-chloro-3-cyanopyridine with benzyl mercaptan in the presence of a base such as sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate can be compared with other pyridine derivatives, such as:
Ethyl 2-{[6-benzyl-3-cyano-4-methylpyridin-2-yl]sulfanyl}propanoate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-{[6-benzyl-3-cyano-4-(chloromethyl)pyridin-2-yl]sulfanyl}propanoate:
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s lipophilicity, stability, and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-3-26-18(25)12(2)27-17-15(11-23)16(19(20,21)22)10-14(24-17)9-13-7-5-4-6-8-13/h4-8,10,12H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSKUDIDTITXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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